1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride
Overview
Description
“1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C14H25Cl2N3O2 . It is also known by other names such as “1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine” and "1-(oxan-4-ylmethyl)piperidin-4-amine" .
Molecular Structure Analysis
The molecular structure of “1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride” can be represented by the InChI string: InChI=1S/C11H22N2O/c12-11-1-5-13 (6-2-11)9-10-3-7-14-8-4-10/h10-11H,1-9,12H2
. The Canonical SMILES representation is C1CN (CCC1N)CC2CCOCC2
.
Physical And Chemical Properties Analysis
The molecular weight of “1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride” is 198.31 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 38.5 Ų .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound plays a crucial role in the synthesis of complex heterocyclic structures, which are fundamental in medicinal chemistry for the development of new therapeutic agents. For instance, research has focused on creating novel pyrano and pyrido derivatives with potential biological activity through various cyclization reactions. These synthetic pathways are essential for discovering new drugs and understanding their interactions at the molecular level (Paronikyan et al., 2016).
Process Development for Antagonists
In the realm of pharmaceutical chemistry, this compound serves as a key intermediate in the synthesis of small molecule antagonists, like the CCR5 antagonist TAK-779, which is significant in HIV research. The development of an efficient synthesis route for this compound, utilizing commercially available reagents, highlights its importance in streamlining drug production processes, making treatments more accessible and cost-effective (Hashimoto et al., 2002).
Drug Metabolite Exposure Estimation
The compound has also been utilized in studies aimed at understanding the metabolism of drugs and their metabolites in the human body. By using physiologically based pharmacokinetic (PBPK) modeling, researchers can predict the exposure levels of drug metabolites, which is crucial for assessing drug safety and efficacy. Such studies underscore the compound's role in the development of safer pharmaceuticals by providing insights into their metabolic pathways (Obach et al., 2018).
Synthesis of Spiro and Fused Nitrogen Heterocycles
Further research has explored the synthesis of spiro and fused nitrogen heterocycles, highlighting the compound's versatility in generating structurally diverse molecules. These efforts in synthetic chemistry expand the repertoire of heterocyclic compounds, which are pivotal in drug discovery and development due to their wide range of biological activities (Hamama et al., 2011).
Mechanism of Action
While the specific mechanism of action for “1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride” is not available, similar compounds have been identified as ALK5 inhibitors . ALK5 inhibitors are being explored as potential therapeutic strategies for fibrotic diseases and cancer .
properties
IUPAC Name |
1-[[5-(oxan-4-yl)-1,3-oxazol-4-yl]methyl]piperidin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2.2ClH/c15-12-1-5-17(6-2-12)9-13-14(19-10-16-13)11-3-7-18-8-4-11;;/h10-12H,1-9,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJHILINIKPHSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(OC=N2)C3CCOCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(Tetrahydro-2H-pyran-4-yl)oxazol-4-yl)methyl)piperidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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